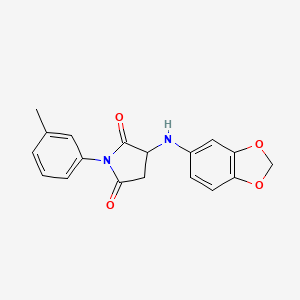![molecular formula C18H20N4O2S2 B5311452 1-(phenylsulfonyl)-4-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperazine](/img/structure/B5311452.png)
1-(phenylsulfonyl)-4-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(phenylsulfonyl)-4-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of piperazine derivatives and has a unique structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-(phenylsulfonyl)-4-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperazine is not fully understood. However, it is believed to act through the inhibition of certain enzymes, such as protein kinases and phosphodiesterases. This inhibition leads to the disruption of various cellular signaling pathways, which can result in the induction of apoptosis or cell death. The compound has also been shown to interact with certain proteins, such as tubulin, which could contribute to its anticancer activity.
Biochemical and Physiological Effects:
1-(phenylsulfonyl)-4-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperazine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated its potent inhibitory activity against certain enzymes, as well as its ability to induce apoptosis in cancer cells. In vivo studies have shown that the compound can inhibit tumor growth and metastasis in animal models of cancer. It has also been shown to have hypoglycemic and hypolipidemic effects in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(phenylsulfonyl)-4-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperazine is its potent inhibitory activity against certain enzymes, which makes it a potential lead compound for drug discovery. It is also relatively easy to synthesize on a large scale, making it suitable for industrial applications. However, one of the limitations of this compound is its potential toxicity, which could limit its use in clinical settings. Further studies are needed to determine the safety and efficacy of this compound in humans.
Zukünftige Richtungen
There are several future directions for the study of 1-(phenylsulfonyl)-4-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperazine. One direction is to further investigate its mechanism of action and its interaction with proteins and other biomolecules. This could provide valuable insights into its potential applications in drug discovery. Another direction is to study its pharmacokinetics and toxicity in animal models, which could provide important information for the development of clinical trials. Additionally, further studies are needed to determine its potential applications in other fields, such as agriculture and environmental science.
Synthesemethoden
The synthesis of 1-(phenylsulfonyl)-4-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperazine involves the reaction of 5-(1H-pyrazol-3-yl)-2-thiophenemethanol with phenylsulfonyl chloride and piperazine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the desired compound. The synthesis method is relatively simple and can be carried out on a large scale, making it suitable for industrial applications.
Wissenschaftliche Forschungsanwendungen
1-(phenylsulfonyl)-4-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperazine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of cancer, diabetes, and other diseases. In pharmacology, it has been shown to exhibit potent inhibitory activity against certain enzymes, making it a potential lead compound for drug discovery. In biochemistry, it has been studied for its interaction with proteins and other biomolecules, which could provide valuable insights into the mechanism of action of this compound.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-4-[[5-(1H-pyrazol-5-yl)thiophen-2-yl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c23-26(24,16-4-2-1-3-5-16)22-12-10-21(11-13-22)14-15-6-7-18(25-15)17-8-9-19-20-17/h1-9H,10-14H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNVWQPAEAFFTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(S2)C3=CC=NN3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5311369.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5311376.png)
![3-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5311379.png)
![1-{[1-({6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5311382.png)

![2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5311416.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5311418.png)
![3-[(dimethylamino)methyl]-1-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5311424.png)
![N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanine](/img/structure/B5311426.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(1H-pyrazol-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5311441.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5311445.png)
![7-acetyl-3-(benzylthio)-6-(7-methoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5311451.png)
![3-{[1-(butoxyacetyl)pyrrolidin-3-yl]methyl}benzamide](/img/structure/B5311458.png)
![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5311479.png)